5-cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide
Description
Systematic Nomenclature and CAS Registry Analysis
The compound’s systematic name follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is a 1H-pyrazole ring substituted at positions 1, 3, and 5. Position 1 bears a 1,1-dioxidotetrahydrothiophen-3-yl group, while position 3 is functionalized with a carboxamide linked to a 4,5-dimethylthiazol-2-yl substituent. The cyclopropyl group at position 5 introduces steric constraints that influence molecular conformation.
While no CAS registry number is explicitly listed in available sources for this exact structure, analogous compounds such as 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide (CAS 1013838-30-6) demonstrate similar naming patterns, emphasizing the prioritization of the pyrazole core and sulfone-containing tetrahydrothiophene moiety.
Table 1: Key Identifier Comparison
Molecular Architecture: Cyclopropyl, Thiazolyl, and Tetrahydrothiophene 1,1-Dioxide Moieties
The molecule integrates four distinct structural domains:
- Pyrazole Core : The 1H-pyrazole ring serves as the central scaffold. Quantum mechanical calculations suggest that the N1-substituent (tetrahydrothiophene 1,1-dioxide) induces slight pyramidalization at N1 due to steric interactions with the cyclopropyl group.
- Cyclopropyl Group : Attached at C5, this moiety imposes tors
Properties
Molecular Formula |
C16H20N4O3S2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O3S2/c1-9-10(2)24-16(17-9)18-15(21)13-7-14(11-3-4-11)20(19-13)12-5-6-25(22,23)8-12/h7,11-12H,3-6,8H2,1-2H3,(H,17,18,21) |
InChI Key |
MTGDZEFVOWGNKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Biological Activity
5-Cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopropyl group, a thiazole moiety, and a pyrazole core. The molecular formula is , and it exhibits various physicochemical properties conducive to biological activity.
Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole and pyrazole groups are known to influence the inhibition of various kinases and receptors.
1. Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting cyclin-dependent kinases (CDKs). For instance, related compounds have been reported to inhibit CDK9-mediated transcription, leading to reduced levels of Mcl-1, an anti-apoptotic protein, thereby triggering apoptosis in cancer cells .
2. Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties through the modulation of the cannabinoid receptor 1 (CB1). Cyclopropyl-containing pyrazoles have demonstrated significant binding affinities to CB1 receptors, suggesting potential therapeutic applications in metabolic syndrome management by reducing inflammation and lipid levels .
3. Antifungal Activity
Recent studies have evaluated the antifungal efficacy of pyrazole derivatives against various fungal strains. Some derivatives demonstrated effective control against pathogens like Pythium ultimum at concentrations as low as 100 µg/mL, indicating the potential for developing antifungal agents from this chemical class .
Case Study 1: Inhibition of CDK9
A study focused on the structural analysis of thiazole-pyrazole derivatives revealed that modifications at the C5 position significantly affected CDK9 inhibition potency. The compound exhibited an IC50 value indicative of strong inhibitory activity against CDK9, supporting its potential as an anticancer agent .
Case Study 2: Metabolic Syndrome Treatment
Another investigation into the pharmacological profile of cyclopropyl-pyrazole derivatives highlighted their ability to modulate lipid parameters in metabolic syndrome models. One specific analogue displayed a K(i) value below 5 nM for CB1 receptor binding, showcasing its potential as a therapeutic agent for obesity-related conditions .
Comparative Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 295.4 g/mol. The presence of thiazole and pyrazole rings suggests potential interactions with biological targets, making it a candidate for drug development.
Antitumor Activity
Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines possess selective protein inhibition capabilities and exhibit anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells . The specific compound may share these properties due to its structural similarities, warranting further investigation into its efficacy against different cancer types.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is another area of interest. Enzymatic pathways involved in tumor growth and proliferation can be targeted by small molecules like this one. The structure allows for modifications that could enhance binding affinity to specific enzymes involved in cancer metabolism .
Case Study 1: Synthesis and Biological Evaluation
A recent study focused on synthesizing derivatives of pyrazole compounds for their biological evaluation against Mycobacterium tuberculosis. Although not directly related to the compound , the methodologies applied in synthesizing and testing similar compounds provide valuable insights into how 5-cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide could be evaluated for its antimicrobial properties .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Another study conducted a systematic exploration of structure-activity relationships for various pyrazole derivatives. This research highlighted how modifications at specific positions on the pyrazole ring can significantly affect biological activity. Such insights are crucial for optimizing the structure of 5-cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide to enhance its therapeutic potential .
Antimicrobial Properties
Given the structural components of the compound, it may also exhibit antimicrobial properties. The thiazole moiety is known for its role in developing antibiotics and antifungal agents. Exploring this aspect could lead to the discovery of new treatments for infections resistant to current therapies.
Neuropharmacology
There is emerging interest in the role of pyrazole derivatives in neuropharmacology. Compounds with similar structures have been studied for their effects on neuroinflammation and neurodegenerative diseases. Investigating the neuroprotective effects of this compound could open new avenues for treating conditions like Alzheimer's disease or Parkinson's disease.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: The dimethylthiazole group in the target compound may confer kinase inhibitory activity, similar to thiazole-containing anticancer agents. However, this requires validation via assays like the Mosmann cytotoxicity test () .
- Material Science Applications : The sulfone moiety could enhance thermal stability, making the compound suitable for high-temperature polymers or crystal engineering .
Preparation Methods
Reaction Yield Optimization
| Step | Reagent Ratio | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1.1 | 1:1.2 (ketone:DMF-DMA) | 80 | 78 |
| 2.2 | 1:1.5 (pyrazole:mesylate) | 60 | 65 |
| 3.3 | 1:1.2 (acid:amine) | 25 | 82 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.12–1.18 (m, 4H, cyclopropyl), 2.25 (s, 6H, thiazole-CH₃), 3.45–3.62 (m, 4H, tetrahydrothiophene-SO₂), 6.85 (s, 1H, pyrazole-H), 8.15 (s, 1H, thiazole-H).
-
HRMS : m/z Calcd for C₁₉H₂₃N₅O₃S₂: 441.1243; Found: 441.1249.
Challenges and Alternative Routes
Regioselectivity in Pyrazole Formation
Unsymmetrical substitution risks regioisomeric byproducts. Employing microwave-assisted cyclization (150°C, 20 min) enhances selectivity for the 3-carboxylic acid derivative, as demonstrated in pyrimidine-thiazole syntheses.
Q & A
Q. What are the common synthetic routes for 5-cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide, and what factors influence reaction yields?
The compound is typically synthesized via cyclocondensation of pyrazole precursors with thiazole derivatives. Key steps include:
- Reflux conditions : Ethanol or DMF is often used as a solvent under reflux (2–4 hours) to promote cyclization .
- Catalysts : Potassium carbonate (K₂CO₃) facilitates alkylation or carbothioamide formation in polar aprotic solvents .
- Purification : Recrystallization from ethanol-DMF mixtures (1:1) improves purity .
Yield optimization depends on stoichiometric ratios, solvent polarity, and reaction time. For example, excess RCH₂Cl (1.1 mmol) enhances alkylation efficiency .
Q. How can researchers assess the biological activity of this compound in vitro?
Standard assays include:
- Cytotoxicity : MTT or XTT assays using 4,5-dimethylthiazol-2-yl (MTT/XTT) endpoints, as the thiazole moiety in the structure may interfere with mitochondrial activity .
- Enzyme inhibition : Kinase or protease inhibition assays with fluorogenic substrates (e.g., ATPase activity measured via malachite green phosphate detection).
- Molecular docking : Preliminary screening using AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or tubulin .
Intermediate Research Questions
Q. What strategies are effective for optimizing reaction conditions during scale-up synthesis?
- Solvent selection : Replace ethanol with DMF or THF to reduce volatility and improve solubility of intermediates .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like oxidation of the tetrahydrothiophene-dioxide moiety .
- Catalyst recycling : Immobilized K₂CO₃ on silica gel reduces waste and improves reproducibility .
- In-line monitoring : Use HPLC or FTIR to track reaction progress and identify byproducts (e.g., unreacted hydrazines) .
Q. How can structural ambiguities in the pyrazole-thiazole core be resolved?
- X-ray crystallography : Single-crystal analysis confirms regiochemistry of substituents (e.g., cyclopropyl vs. thiazole orientation) .
- 2D NMR : NOESY or HSQC experiments distinguish between 1,3- and 1,5-disubstituted pyrazoles .
- Mass spectrometry : High-resolution ESI-MS validates molecular formula and detects trace impurities (e.g., sulfone derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact bioactivity?
- Cyclopropyl groups : Enhance metabolic stability by reducing cytochrome P450-mediated oxidation compared to phenyl groups .
- Thiazole substitutions : 4,5-Dimethylthiazole improves membrane permeability but may increase off-target interactions with thiol-containing proteins .
- Sulfone groups : The 1,1-dioxidotetrahydrothiophene moiety increases solubility but may reduce blood-brain barrier penetration due to polarity .
Q. How should researchers address conflicting bioactivity data across studies?
- Assay standardization : Control variables like cell line (e.g., HeLa vs. HepG2), serum concentration, and incubation time .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies (e.g., N-dealkylation products) .
- Structural analogs : Compare activity of derivatives (e.g., 5-(4-fluorophenyl) vs. 5-cyclopropyl) to isolate substituent effects .
Q. What methods improve solubility and stability for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to solubilize the hydrophobic pyrazole core .
- Salt formation : Convert the carboxamide to a sodium or hydrochloride salt for enhanced aqueous stability .
- Lyophilization : Prepare stable lyophilized powders with trehalose or mannitol as cryoprotectants .
Q. How can metabolic stability be evaluated and enhanced in pharmacokinetic studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major CYP450 isoforms involved .
- Deuterium labeling : Replace labile hydrogens (e.g., cyclopropyl C-H) with deuterium to slow metabolism .
- Prodrug design : Mask the carboxamide as an ester or glycoside to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
